molecular formula C17H18N2O6 B2891576 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide CAS No. 1428352-13-9

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

Cat. No. B2891576
CAS RN: 1428352-13-9
M. Wt: 346.339
InChI Key: PLIMVQTUIYBCLC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 3-(furan-3-yl)-3-hydroxypropyl group linked by an oxalamide group . These groups are common in many organic compounds and can have various properties depending on their arrangement and the presence of other functional groups.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d][1,3]dioxol-5-ylmethyl and 3-(furan-3-yl)-3-hydroxypropyl groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The presence of the benzo[d][1,3]dioxol-5-ylmethyl and 3-(furan-3-yl)-3-hydroxypropyl groups could make the compound reactive towards certain reagents .

Scientific Research Applications

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Some compounds with similar structures can be hazardous due to their reactivity or toxicity .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its potential uses in medicine, based on the activities of similar compounds .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c20-13(12-4-6-23-9-12)3-5-18-16(21)17(22)19-8-11-1-2-14-15(7-11)25-10-24-14/h1-2,4,6-7,9,13,20H,3,5,8,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIMVQTUIYBCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

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